molecular formula C22H31FO2S2 B1236698 Tipredane CAS No. 85197-77-9

Tipredane

Cat. No.: B1236698
CAS No.: 85197-77-9
M. Wt: 410.6 g/mol
InChI Key: DXEXNWDGDYUITL-FXSSSKFRSA-N
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Description

Tipredane, also known by its developmental code name SQ-27239, is a synthetic glucocorticoid corticosteroid. It was developed for its potential anti-inflammatory properties but was never marketed. The compound is characterized by its unique structure, which includes sulfur-containing groups that differentiate it from other corticosteroids .

Scientific Research Applications

    Chemistry: As a model compound for studying sulfur-containing steroids.

    Biology: Investigating its effects on cellular processes and gene expression.

    Medicine: Potential use as an anti-inflammatory agent for conditions such as asthma, psoriasis, and allergic rhinitis.

    Industry: Potential applications in the development of new pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

Tipredane is synthesized through a series of chemical reactions involving the introduction of sulfur-containing groups into the steroid backbone. The synthesis typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tipredane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Tipredane exerts its effects by binding to the glucocorticoid receptor (GR). This binding leads to the activation or repression of gene expression. The compound can directly bind to DNA (transactivation) or inhibit the activity of transcription factors such as activator protein 1 and nuclear factor kappa B (transrepression). This mechanism is similar to other glucocorticoids but with unique properties due to its sulfur-containing groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tipredane is unique due to its sulfur-containing groups, which provide distinct chemical and biological properties. Compared to other glucocorticoids, this compound has shown moderate to potent anti-inflammatory activity in various animal models. it was not as potent as fluticasone propionate and budesonide in inhibiting certain cellular responses .

References

Properties

CAS No.

85197-77-9

Molecular Formula

C22H31FO2S2

Molecular Weight

410.6 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-17-ethylsulfanyl-9-fluoro-11-hydroxy-10,13-dimethyl-17-methylsulfanyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H31FO2S2/c1-5-27-21(26-4)11-9-16-17-7-6-14-12-15(24)8-10-19(14,2)22(17,23)18(25)13-20(16,21)3/h8,10,12,16-18,25H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19-,20-,21+,22-/m0/s1

InChI Key

DXEXNWDGDYUITL-FXSSSKFRSA-N

Isomeric SMILES

CCS[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)SC

SMILES

CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC

Canonical SMILES

CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC

Synonyms

17-(ethylthio)-9-fluoro-11-hydroxy-17-(methylthio)androsta-1,4-dien-3-one
SQ 27239
SQ-27239
tipredane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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